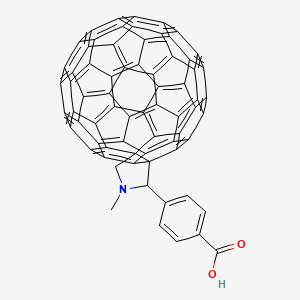
Tris(isopropylcyclopentadienyl) lanthanum
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(isopropylcyclopentadienyl) lanthanum is an organometallic compound with the chemical formula La(C5H8CMe2)3. It is a lanthanum-based compound where lanthanum is coordinated with three isopropylcyclopentadienyl ligands. This compound is known for its use as a catalyst in various organic synthesis reactions and has significant applications in the field of materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tris(isopropylcyclopentadienyl) lanthanum can be synthesized by reacting lanthanum metal with isopropylcyclopentadiene under an inert atmosphere. The reaction typically involves the following steps :
Preparation of Isopropylcyclopentadiene: Isopropylcyclopentadiene is prepared by alkylation of cyclopentadiene with isopropyl halides.
Reaction with Lanthanum: The prepared isopropylcyclopentadiene is then reacted with lanthanum metal in the presence of an inert gas such as argon or nitrogen to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is typically produced in specialized reactors that maintain an inert atmosphere to prevent oxidation and contamination .
Análisis De Reacciones Químicas
Types of Reactions
Tris(isopropylcyclopentadienyl) lanthanum undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form lanthanum oxide.
Reduction: It can act as a reducing agent in certain organic reactions.
Substitution: The isopropylcyclopentadienyl ligands can be substituted with other ligands under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Ligand substitution reactions often require the presence of a coordinating solvent and elevated temperatures.
Major Products Formed
Oxidation: Lanthanum oxide (La2O3)
Reduction: Various reduced organic compounds depending on the reaction.
Substitution: New lanthanum complexes with different ligands.
Aplicaciones Científicas De Investigación
Tris(isopropylcyclopentadienyl) lanthanum has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in the polymerization of olefins and other organic synthesis reactions.
Materials Science: The compound is utilized in the preparation of high-performance polymer materials and elastomers.
Biology and Medicine:
Mecanismo De Acción
The mechanism of action of tris(isopropylcyclopentadienyl) lanthanum involves its ability to coordinate with various substrates and facilitate chemical reactions. The isopropylcyclopentadienyl ligands stabilize the lanthanum center, allowing it to interact with reactants and lower the activation energy of the reactions. This coordination chemistry is crucial for its catalytic activity in polymerization and other organic synthesis processes .
Comparación Con Compuestos Similares
Similar Compounds
- Tris(cyclopentadienyl) lanthanum
- Tris(methylcyclopentadienyl) lanthanum
- Tris(ethylcyclopentadienyl) lanthanum
Uniqueness
Tris(isopropylcyclopentadienyl) lanthanum is unique due to the presence of isopropyl groups on the cyclopentadienyl ligands. These isopropyl groups provide steric hindrance, which can influence the reactivity and selectivity of the compound in catalytic processes. This makes it distinct from other tris(cyclopentadienyl) lanthanum compounds, which may have different alkyl groups or no alkyl groups at all .
Propiedades
Fórmula molecular |
C24H33La |
|---|---|
Peso molecular |
460.4 g/mol |
Nombre IUPAC |
lanthanum(3+);2-propan-2-ylcyclopenta-1,3-diene |
InChI |
InChI=1S/3C8H11.La/c3*1-7(2)8-5-3-4-6-8;/h3*3,5,7H,4H2,1-2H3;/q3*-1;+3 |
Clave InChI |
KFSPTVZZVIKXHR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=[C-]CC=C1.CC(C)C1=[C-]CC=C1.CC(C)C1=[C-]CC=C1.[La+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Hydroxymethyl)-6-[4-methyl-3-[(5-phenylthiophen-2-yl)methyl]phenyl]oxane-3,4,5-triol](/img/structure/B12321735.png)
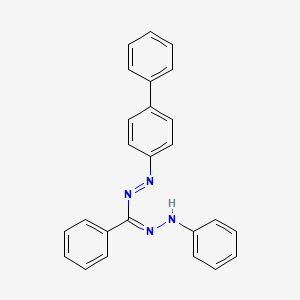
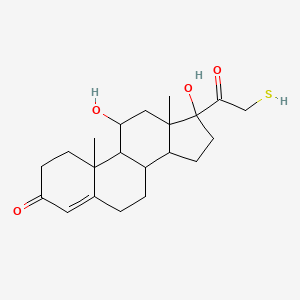


![L-Tryptophan, N-[N-[N-[N-[N-[N-acetyl-D-2-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)glycyl]-L-leucyl]-L-alpha-aspartyl]-L-isoleucyl]-L-isoleucyl]-](/img/structure/B12321756.png)
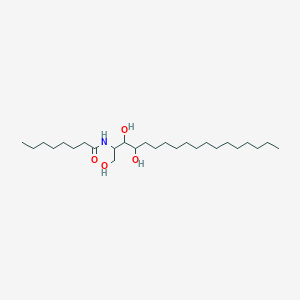
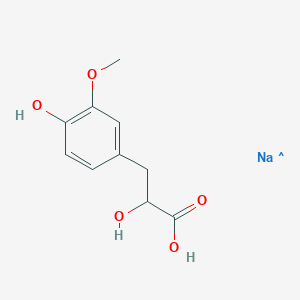
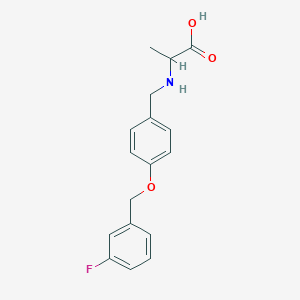
![calcium;3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoate](/img/structure/B12321784.png)
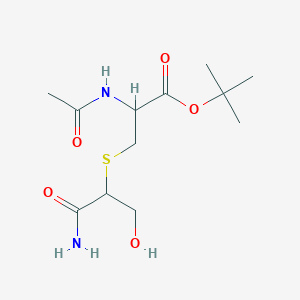
![11-hydroxy-4,4,8,10,14-pentamethyl-17-(4,5,6-trihydroxy-6-methylheptan-2-yl)-2,5,6,7,9,11,12,15-octahydro-1H-cyclopenta[a]phenanthrene-3,16-dione](/img/structure/B12321788.png)
